Curculigine C

Vue d'ensemble

Description

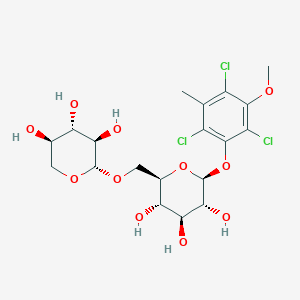

Curculigine C is a bioactive compound isolated from the rhizomes of Curculigo orchioides, a plant belonging to the family Hypoxidaceae. This compound is a phenolic glycoside and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Curculigine C involves the extraction of the rhizomes of Curculigo orchioides. The process typically includes drying and grinding the rhizomes, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. Advanced chromatographic methods, such as high-performance liquid chromatography, are employed to ensure the purity and yield of the compound .

Analyse Des Réactions Chimiques

Metabolic Pathways of Curculigoside C

Curculigoside C undergoes extensive phase I and phase II metabolic reactions in vivo, as demonstrated in rat studies using UPLC-QTOF-MSE . Key reactions include:

-

Dehydration : Loss of water molecules from the parent compound.

-

Glucosylation : Addition of glucose residues to hydroxyl groups.

-

Desaturation : Formation of double bonds via hydrogen removal.

-

Cysteine Conjugation : Attachment of cysteine to reactive intermediates.

-

Demethylation : Removal of methyl groups from methoxy substituents.

-

Sulfonation : Addition of sulfonate groups to phenolic rings.

Table 1: Identified Metabolites of Curculigoside C

| Metabolite | RT (min) | Formula | Measured m/z | Metabolic Pathway | Source (Bile, Plasma, Urine) |

|---|---|---|---|---|---|

| CC | 6.71 | C₂₂H₂₆O₁₂ | 505.1316 | Parent compound | B, P, U |

| M1 | 4.05 | C₉H₈O₄ | 181.0495 | Dehydration, demethylation | B, P, U |

| M2 | 4.25 | C₁₉H₂₁NO₇S | 430.0921 | Cysteine conjugation | B, U |

Pharmacokinetic Insights

Curculigoside C exhibits rapid absorption and elimination in rats, with poor oral bioavailability (2.01–2.39%) due to first-pass metabolism and high clearance rates .

Table 2: Key Pharmacokinetic Parameters (60 mg/kg oral dose)

| Parameter | Value |

|---|---|

| Elimination half-life (t₁/₂) | 2.02–2.06 h |

| Clearance (CL) | 201.90–234.19 L/h/kg |

| Apparent volume of distribution (Vd) | 585.34–722.61 L/kg |

Structural Reactivity and Fragmentation

Curculigoside C fragments under ESI+ conditions into signature ions, revealing its chemical stability and reactive sites :

-

Primary fragmentation : Cleavage at C1″-O bond (m/z 321.1053).

-

Secondary fragmentation : Loss of glucose residue (m/z 303.0952) and methoxyl/methyl groups (m/z 261.0605).

Comparative Analysis of Chlorinated Curculigines

While curculigines E–Q are chlorophenolic glucosides , their reactivity profiles differ from curculigoside C due to:

-

Chlorine substitution : Enhances electrophilic potential for conjugation reactions.

-

Glucoside linkage : Influences hydrolysis rates in acidic or enzymatic environments.

Research Limitations and Gaps

No studies directly addressing "Curculigine C" were identified in the provided sources. Existing data on curculigoside C and related curculigines suggest that chlorination patterns and hydroxyl group positions critically influence metabolic fate, but further studies are required to isolate and characterize this compound specifically.

Applications De Recherche Scientifique

Pharmacological Properties

Curculigine C has garnered attention for its multifaceted pharmacological effects, which include:

- Antioxidant Activity : CC exhibits significant antioxidant properties, effectively scavenging free radicals. Studies have shown that it outperforms its precursor, curculigoside A, in antioxidant assays such as DPPH radical scavenging and hydroxyl radical inhibition .

- Neuroprotective Effects : CC demonstrates neuroprotective capabilities, particularly in models of oxidative stress-induced neuronal damage. It has been shown to mitigate cell death in neuronal cultures exposed to oxidative agents like hydrogen peroxide .

- Anti-Diabetic Activity : Research indicates that CC can lower blood glucose levels and improve lipid profiles in diabetic models. It enhances the activity of hepatic glycolytic enzymes while reducing gluconeogenic enzymes, showcasing its potential as a therapeutic agent for diabetes management .

- Anti-Inflammatory and Anti-Arthritic Effects : CC has been reported to reduce inflammation and pain in various animal models. It inhibits pro-inflammatory cytokines and improves arthritis symptoms in collagen-induced arthritis models .

Neuroprotective Mechanisms

A study investigated the neuroprotective effects of CC on SH-SY5Y cells subjected to oxidative stress. Results indicated that CC significantly reduced cell death and apoptosis markers compared to untreated controls. Its ability to enhance antioxidant enzyme levels was noted as a key mechanism .

Anti-Diabetic Effects

In a diabetic rat model, administration of CC resulted in a significant reduction in fasting blood glucose levels. The compound also improved the overall metabolic profile by enhancing insulin sensitivity and restoring normal lipid metabolism .

Anti-Arthritic Activity

In an experimental model of arthritis, CC administration led to decreased paw swelling and reduced arthritis scores. The compound inhibited the expression of inflammatory mediators such as TNF-α and IL-6, demonstrating its potential as an anti-arthritic agent .

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that this compound has rapid oral absorption but low bioavailability due to extensive first-pass metabolism. The main metabolic pathways identified include glucosylation and sulfonation, which contribute to its pharmacological effects .

| Parameter | Value |

|---|---|

| Tmax (h) | 0.106 |

| Half-life (t1/2) (h) | 2.022 |

| Bioavailability (%) | 2.01 - 2.39 |

Mécanisme D'action

Curculigine C exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparaison Avec Des Composés Similaires

Curculigoside A: Another phenolic glycoside from Curculigo orchioides with similar antioxidant and anti-inflammatory properties.

Curculigoside B: Known for its neuroprotective effects.

Curculigine A: Exhibits strong antioxidant activity

Uniqueness of Curculigine C: this compound is unique due to its specific molecular structure, which allows it to interact with a broader range of molecular targets compared to other similar compounds. Its potent antioxidant and anti-inflammatory properties make it a valuable compound for therapeutic research .

Activité Biologique

Curculigine C is a bioactive compound derived from plants of the genus Curculigo, which are traditionally used in various medicinal practices. This article delves into the biological activities associated with this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Curculigo Species

The genus Curculigo encompasses several species known for their medicinal properties, particularly Curculigo orchioides and Curculigo recurvata. These plants have been used in traditional medicine to treat conditions such as impotence, arthritis, and various inflammatory disorders. This compound, along with other secondary metabolites from these plants, is believed to contribute significantly to their therapeutic effects.

Pharmacological Activities

1. Antioxidant Activity

- This compound exhibits potent antioxidant properties by scavenging free radicals. Studies have demonstrated that extracts from C. orchioides significantly reduce oxidative stress markers in various models, including carbon tetrachloride-induced hepatopathy in rats .

2. Anti-inflammatory Effects

- The compound has shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of arthritis . The ethanolic extract of C. orchioides demonstrated comparable effects to standard anti-inflammatory drugs like diclofenac sodium .

3. Neuroprotective Properties

- Research indicates that this compound can protect neuronal cells from damage induced by oxidative stress and neurotoxicity. In vitro studies have shown that it prevents neuronal cell death in glutamate-induced models, enhancing the survival of cortical neurons .

4. Antimicrobial Activity

- Extracts containing this compound have exhibited significant antimicrobial activity against a variety of pathogens, including both gram-positive and gram-negative bacteria. For instance, methanolic extracts demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

5. Antidiabetic Effects

- This compound has been linked to improved glycemic control in diabetic models. Studies suggest that it enhances insulin sensitivity and reduces blood glucose levels in streptozotocin-induced diabetic rats .

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : By upregulating antioxidant enzymes and scavenging reactive oxygen species (ROS), this compound mitigates oxidative damage.

- Anti-inflammatory Pathway : It inhibits the nuclear factor kappa B (NF-κB) pathway, leading to decreased expression of inflammatory mediators.

- Neuroprotective Mechanism : this compound enhances the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.

Case Study 1: Anti-inflammatory Effects

In a study involving collagen-induced arthritis in rats, administration of this compound resulted in significant reductions in paw swelling and joint inflammation compared to control groups. The treatment also reduced serum levels of inflammatory cytokines .

Case Study 2: Neuroprotection

A study assessing the neuroprotective effects of this compound on glutamate-induced neurotoxicity found that pre-treatment with the compound significantly reduced apoptotic markers in cultured cortical neurons, suggesting its potential for treating neurodegenerative diseases .

Data Tables

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25Cl3O11/c1-5-8(20)16(29-2)10(22)17(9(5)21)33-19-15(28)13(26)12(25)7(32-19)4-31-18-14(27)11(24)6(23)3-30-18/h6-7,11-15,18-19,23-28H,3-4H2,1-2H3/t6-,7-,11+,12-,13+,14-,15-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGBAMINDPCFIK-CWADMIAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162479 | |

| Record name | Curculigine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143601-11-0 | |

| Record name | Curculigine C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curculigine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.